molecular formula C19H21ClF2N4O B1679028 F-15599 CAS No. 635323-95-4

F-15599

Cat. No.: B1679028
CAS No.: 635323-95-4
M. Wt: 394.8 g/mol
InChI Key: WAAXKNFGOFTGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Synonyms and Identifiers:

Identifier Value
CAS Registry Number 635323-95-4
PubChem CID 11741361
UNII Code 83481Y1YCX
Alternative Names NLX-101, F-15,599

The structural uniqueness of this compound lies in its 3-chloro-4-fluorobenzoyl moiety and 4-fluoro-N-((5-methyl-2-pyrimidinyl)methyl) substituent, which confer high selectivity for serotonin receptors.

Historical Development and Discovery

This compound was first synthesized in 2006 by researchers at Pierre Fabre Médicament as part of efforts to develop functionally selective serotonin receptor agonists. Initial preclinical studies revealed its biased agonism at 5-HT₁ₐ receptors, distinguishing it from earlier non-selective agonists like buspirone.

Development Milestones:

Year Event
2006 Discovery and initial characterization of this compound.
2013 Licensing to Neurolixis for repurposing in neurodevelopmental disorders.
2025 Orphan Drug designation by the FDA for Fragile X syndrome.
2024 Phase I clinical trials initiated for Fragile X syndrome.

The compound’s development pivoted toward rare diseases after demonstrating efficacy in rodent models of Rett syndrome , where it reduced respiratory irregularities and apneas.

Structural Classification Within Serotonergic Agonists

This compound belongs to the arylpiperazine class of serotonergic agonists but is distinguished by its G-protein biased signaling profile. Unlike classical 5-HT₁ₐ agonists, this compound preferentially activates post-synaptic receptors in cortical regions over pre-synaptic autoreceptors in the raphe nuclei.

Structural Comparison to Prototypical Agonists:

Feature This compound Buspirone (Non-Selective Agonist)
Core Structure Fluorinated piperidine-pyrimidine hybrid Azapirone (azaspirodecanedione)
Receptor Specificity Post-synaptic 5-HT₁ₐ heteroreceptors Pre- and post-synaptic 5-HT₁ₐ receptors
Signaling Bias ERK1/2 phosphorylation over cAMP inhibition Balanced G-protein coupling

The 3-chloro-4-fluorophenyl group enhances lipophilicity and blood-brain barrier penetration, while the pyrimidine methylamine side chain stabilizes interactions with the receptor’s orthosteric site. X-ray crystallography data confirm that fluorine atoms at positions 4 (piperidine) and 4’ (benzoyl) optimize binding affinity (Ki = 3.4 nM).

Key Structural Motifs:

  • Piperidine Core : Facilitates conformational flexibility for receptor engagement.
  • Fluorinated Aromatic Rings : Enhance metabolic stability and receptor selectivity.
  • Pyrimidine Side Chain : Mediates hydrogen bonding with Ser159 and Thr160 residues in the 5-HT₁ₐ binding pocket.

This structural profile enables this compound to act as a cortical circuit modulator , making it a candidate for disorders involving prefrontal dysfunction, such as schizophrenia and Rett syndrome.

Tables and Analysis

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C₁₉H₂₁ClF₂N₄O
XLogP3 3.4 (Predicted)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
Topological Polar Surface Area 64.6 Ų

Table 2: Developmental Timeline Highlights

Phase Indication Outcome
Preclinical Depression Demonstrated pro-cognitive effects.
Phase I Fragile X syndrome Ongoing as of 2025.
Discontinued Schizophrenia Lack of efficacy in cognition trials.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF2N4O/c1-13-9-24-17(25-10-13)11-23-12-19(22)4-6-26(7-5-19)18(27)14-2-3-16(21)15(20)8-14/h2-3,8-10,23H,4-7,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAXKNFGOFTGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029377
Record name (3-Chloro-4-fluorophenyl)[4-fluoro-4-({[(5-methyl-2-pyrimidinyl)methyl]amino}methyl)-1-piperidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635323-95-4
Record name (3-Chloro-4-fluorophenyl)[4-fluoro-4-[[[(5-methyl-2-pyrimidinyl)methyl]amino]methyl]-1-piperidinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635323-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name F-15599
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635323954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name F-15599
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3-Chloro-4-fluorophenyl)[4-fluoro-4-({[(5-methyl-2-pyrimidinyl)methyl]amino}methyl)-1-piperidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name F-15599
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83481Y1YCX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of F-15599 involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the reaction of 3-chloro-4-fluorophenyl with 4-fluoro-4-((5-methylpyrimidin-2-ylmethyl)amino)methylpiperidin-1-ylmethanone . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

F-15599 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antidepressant Effects

F-15599's antidepressant properties have been extensively studied. Key findings include:

  • Dose-Response Relationship : In animal studies, this compound reduced immobility in the FST with an effective dose (ED50) ranging from 30 to 100 µg/kg . The compound's effects were sustained over repeated administrations.
  • Behavioral Studies : In tests involving stress-induced vocalizations and corticosterone levels, this compound exhibited a clear separation between its antidepressant effects and other physiological responses, indicating a unique profile compared to related compounds .

Cognitive Function Enhancement

This compound has shown promise in enhancing cognitive function:

  • Procognitive Activity : The compound significantly attenuated memory deficits in rodent models, suggesting its utility in treating cognitive impairments associated with psychiatric disorders .
  • Mechanistic Insights : Microdialysis studies revealed that this compound increased dopamine output in the mPFC while reducing serotonin release in the hippocampus, indicating a complex interaction with neurotransmitter systems that may underlie its cognitive benefits .

Treatment of Schizophrenia

Research indicates that this compound may be beneficial in treating cognitive deficits associated with schizophrenia:

  • A study demonstrated that this compound effectively reduced PCP-induced working memory deficits in rats, suggesting potential therapeutic applications for cognitive symptoms in schizophrenia .

Rett Syndrome

This compound has also been investigated for its effects on Rett syndrome:

  • Clinical trials are underway to evaluate its efficacy in alleviating symptoms associated with this genetic disorder, particularly focusing on respiratory irregularities observed in mouse models .

Data Tables

Application AreaKey FindingsReference
AntidepressantED50 of 30–100 µg/kg; sustained effects
Cognitive EnhancementAttenuation of PCP-induced memory deficits
SchizophreniaReduced working memory deficits
Rett SyndromeUndergoing clinical trials for symptom relief

Comparison with Similar Compounds

G-Protein Signaling Bias

F-15599 exhibits a unique Gαi3-selective bias (bias factor = 12.19 for Gαi3 vs. Key comparisons include:

Compound Gα Protein Activation Profile Bias Factor (vs. 5-HT)
This compound Superagonist at Gαi1; full agonist at Gαi3, Gαi5; partial agonist at GαiB +12.19 (Gαi3/Gαi2)
8-OH-DPAT Full agonist at Gαi/o proteins; no activation of Gαz -0.29 (Gαi3/Gαi2)
Vilazodone Prefers GαoA/B over Gαi1-3 and Gαz; partial agonist at postsynaptic receptors +8.5 (GαoA/Gαi1)
Buspirone Balanced activation of Gαi/o; weak partial agonist at presynaptic receptors +2.1 (Gαi1/Gαz)
HBK-17 β-Arrestin-biased signaling; minimal G-protein coupling Not quantified

Key Findings :

  • This compound’s Gαi3 bias correlates with enhanced postsynaptic signaling in the prefrontal cortex, promoting neuroplasticity without inhibiting serotonin release .
  • Vilazodone and 8-OH-DPAT show GαoA/B preference , which may contribute to their anxiolytic effects but lower antidepressant efficacy compared to this compound .

Behavioral and Therapeutic Profiles

  • Antidepressant Efficacy :

    • This compound (0.64 mg/kg) significantly increases ejaculation frequency and reduces latency in rodent models, indicating potent pro-sexual and antidepressant effects .
    • In contrast, 8-OH-DPAT induces serotonergic syndrome (e.g., flat body posture, tremors) at therapeutic doses, limiting its clinical utility .
  • Regional Selectivity :

    • This compound preferentially activates postsynaptic 5-HT1A receptors in the frontal cortex, whereas F-13714 (a structural analog) targets presynaptic autoreceptors, reducing serotonin release .

Structural and Pharmacokinetic Differences

  • This compound : Molecular formula C₁₉H₂₁ClF₂N₄O; high lipophilicity (predicted density = 1.33 g/cm³) supports blood-brain barrier penetration .
  • Aripiprazole : A partial 5-HT1A agonist with additional D2 receptor antagonism, leading to broader clinical effects (e.g., antipsychotic activity) but lower 5-HT1A selectivity (Ki = 5.6 nM) .

Biological Activity

F-15599 is a novel compound classified as a highly selective agonist for the serotonin 5-HT1A receptors. Its unique pharmacological profile has garnered attention for potential therapeutic applications, particularly in mood disorders and cognitive enhancement. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various animal models, and implications for future research.

This compound exhibits a strong preference for activating post-synaptic 5-HT1A receptors, particularly in the medial prefrontal cortex (mPFC). This selectivity is crucial as it distinguishes this compound from other 5-HT1A receptor agonists that primarily activate somatodendritic autoreceptors. The preferential activation of postsynaptic receptors leads to increased dopamine output in the mPFC, which is associated with antidepressant effects and cognitive improvements .

Antidepressant Activity

This compound has demonstrated significant antidepressant-like effects across various animal models. In the forced swim test (FST), a common measure of depressive behavior, this compound reduced immobility time in a dose-dependent manner. The effective dose range was found to be broader compared to related compounds like F13714, suggesting enhanced antidepressant properties .

Table 1: Efficacy of this compound in Animal Models

Study TypeModel UsedDose Range (mg/kg)Key Findings
Forced Swim TestMice2 to 16Reduced immobility; broader effective range
Unpredictable Chronic Mild Stress (UCMS)MiceSingle administrationNormalized depressive-like behavior
Novel Object RecognitionMiceVariousImproved cognitive performance

Cognitive Enhancement

In addition to its antidepressant effects, this compound has shown promise in enhancing cognitive functions. In tests such as the Novel Object Recognition (NOR) and pattern separation tasks, this compound improved memory performance without disrupting long-term memory consolidation, which was a notable side effect observed with F13714 .

Case Studies and Research Findings

Research has consistently highlighted the potential of this compound as a rapid-onset antidepressant. In studies involving unpredictable chronic mild stress models, a single administration of this compound resulted in significant normalization of depressive behaviors without adversely affecting memory functions or inducing serotonin syndrome, unlike its counterpart F13714 .

Case Study Example:
In a study by Depoortère et al. (2019), the effects of this compound were evaluated in UCMS mice. Results indicated that both this compound and F13714 could effectively rescue deficits in phosphorylated ERK1/2 levels, a marker associated with antidepressant activity. However, this compound did not influence p-CREB levels, indicating a distinct mechanism of action that may contribute to its reduced side effects .

Conclusion and Future Directions

The biological activity of this compound positions it as a promising candidate for further development as an antidepressant with cognitive-enhancing properties. Its selective action on post-synaptic 5-HT1A receptors suggests potential benefits for treating mood disorders while minimizing common side effects associated with traditional antidepressants.

Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in human populations. Additionally, exploring its mechanisms at the molecular level could provide deeper insights into its therapeutic potential.

Q & A

Q. What experimental models are most suitable for studying F-15599’s selective activation of 5-HT1A receptors?

this compound exhibits high selectivity for 5-HT1A receptors (Ki = 3.4 nM) with G-protein-biased signaling . To validate selectivity:

  • In vitro : Radioligand binding assays (e.g., competition binding with [³H]-8-OH-DPAT) against other serotonin receptor subtypes (5-HT2A, 5-HT3) and dopamine receptors (D2) to confirm specificity .
  • In vivo : Prefrontal cortex (PFC)-focused microdialysis in rodents to assess extracellular serotonin levels, contrasting effects in somatodendritic (raphe nuclei) versus postsynaptic (frontal cortex) regions .
  • Controls : Co-administration with selective antagonists (e.g., WAY-100635) to confirm receptor-mediated effects .

Q. How can researchers ensure reproducibility in this compound dose-response studies?

  • Standardization : Use consistent animal strains (e.g., Sprague-Dawley rats) and administration routes (intraperitoneal or subcutaneous) to minimize variability in pharmacokinetics .
  • Dose range : Start with 0.1–3 mg/kg (effective in rodent behavioral assays) and validate using plasma concentration measurements .
  • Data reporting : Follow NIH guidelines for preclinical studies, including sample size justification, randomization, and blinding protocols .

Q. What assays are critical for evaluating this compound’s G-protein-biased signaling?

  • NanoBRET assays : Quantify Ga protein activation (Gαo, Gαi, Gαz) using luminescence-based sensors in HEK293 cells transfected with 5-HT1A receptors .
  • Bias factor calculation : Normalize transduction coefficients (Log[Emax/EC50]) to endogenous 5-HT responses and use cluster analysis to group agonists by signaling profiles .
  • Functional selectivity : Contrast β-arrestin recruitment (e.g., TANGO assay) with G-protein activation to confirm bias .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s region-specific efficacy (e.g., prefrontal cortex vs. raphe nuclei)?

  • Hypothesis : this compound preferentially activates postsynaptic 5-HT1A receptors due to differential G-protein coupling in cortical vs. midbrain regions .
  • Methodology :
    • Brain-region-specific CRISPR knockdown of Gα subunits (e.g., Gαo vs. Gαi) to identify mediators of regional responses .
    • Slice electrophysiology : Compare this compound’s effects on pyramidal neuron excitability in PFC versus raphe slices .
    • Meta-analysis : Cross-reference in vivo microdialysis data with clinical PET imaging studies (e.g., [¹¹C]WAY-100635 binding) to correlate receptor occupancy with behavioral outcomes .

Q. What statistical approaches are recommended for analyzing this compound’s signaling bias across Gα proteins?

  • Bias quantification : Use ΔLog(Emax/EC50) relative to 5-HT, with paired comparisons (e.g., GαoB vs. Gαi1) to identify preferential pathways .
  • Error handling : Apply Grubbs’ test to exclude outliers in concentration-response curves and report Hill slopes to assess cooperativity .
  • Visualization : Heatmaps of transduction coefficients and PCA (Principal Component Analysis) to cluster agonists by signaling profiles .

Q. How to design a comparative study between this compound and other 5-HT1A agonists (e.g., vilazodone, aripiprazole)?

  • Experimental design :
    • Head-to-head assays : Use the same cellular or animal models to compare efficacy (Emax), potency (EC50), and bias factors .
    • Behavioral paradigms : Contrast this compound’s anxiolytic effects (elevated plus maze) with aripiprazole’s antipsychotic profiles (prepulse inhibition) .
  • Data interpretation : Highlight mechanistic differences (e.g., this compound’s Gαo bias vs. aripiprazole’s partial agonism at D2 receptors) .

Methodological Recommendations

  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies .
  • Data transparency : Deposit raw data in repositories (e.g., Zenodo) and provide detailed supplemental methods .
  • Question formulation : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to refine research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
F-15599
Reactant of Route 2
F-15599

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.